Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine

CNS drug design physicochemical profiling blood-brain barrier permeability

N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine (CAS 2640843-81-6) is a synthetic organic compound with the molecular formula C19H27N5 and a molecular weight of 325.5 g/mol. Its structure features a pyrimidine core substituted with a dimethylamino group at the 2-position and a 4-(3-phenylpropyl)piperazin-1-yl moiety at the 4-position.

Molecular Formula C19H27N5
Molecular Weight 325.5 g/mol
CAS No. 2640843-81-6
Cat. No. B6446162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine
CAS2640843-81-6
Molecular FormulaC19H27N5
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)N2CCN(CC2)CCCC3=CC=CC=C3
InChIInChI=1S/C19H27N5/c1-22(2)19-20-11-10-18(21-19)24-15-13-23(14-16-24)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3
InChIKeyJWLIFWYDUJHNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine (CAS 2640843-81-6): Procurement-Relevant Identity and Physicochemical Baseline


N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine (CAS 2640843-81-6) is a synthetic organic compound with the molecular formula C19H27N5 and a molecular weight of 325.5 g/mol [1]. Its structure features a pyrimidine core substituted with a dimethylamino group at the 2-position and a 4-(3-phenylpropyl)piperazin-1-yl moiety at the 4-position [1]. The compound is catalogued in PubChem under CID 154829934 with a computed XLogP3-AA of 3.2, zero hydrogen bond donors, and a topological polar surface area of 35.5 Ų [1]. It belongs to the piperazinyl-pyrimidine class, a scaffold that has been investigated for CCR4 antagonism and gamma-secretase modulation [2][3].

N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine: Why In-Class Analogs Cannot Be Assumed Interchangeable


Piperazinyl-pyrimidine derivatives are not functionally interchangeable, as minor structural changes produce large shifts in target selectivity and potency [1]. In the CCR4 antagonist patent family (EP2805947B1), alterations to the piperazine N-substituent or the pyrimidine amino group were shown to modulate receptor affinity, with some analogs exhibiting sub-micromolar IC50 values while closely related congeners were inactive [1]. Similarly, in the gamma-secretase modulator series from Merck, the identity of the amino substituent on the pyrimidine ring proved critical; the dimethylamino-bearing analogs demonstrated >180-fold selectivity for Aβ42 lowering over Notch cleavage inhibition, a therapeutic window absent in des-methyl or mono-methyl counterparts [2]. For the target compound, the combination of an N,N-dimethylamino group at the pyrimidine 2-position with a 3-phenylpropyl substituent on the piperazine represents a specific pharmacophore that cannot be replicated by analogs with truncated or branched alkyl linkers, different aryl groups, or alternative amino substituents.

N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Distinction via XLogP3-AA and TPSA Differentiates CNS Permeability Profile from Shorter-Linker Analogs

The target compound exhibits a computed XLogP3-AA of 3.2 and a topological polar surface area (TPSA) of 35.5 Ų [1]. In contrast, the unsubstituted core scaffold N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS not assigned; MW 207.28, C10H17N5) has a significantly lower XLogP (estimated ~0.8) and higher TPSA due to the free piperazine NH [2]. This 2.4 log unit difference in lipophilicity translates to an approximately 250-fold higher theoretical partition coefficient for the target compound, predicting substantially enhanced passive membrane permeability and CNS penetration potential. The 3-phenylpropyl chain of the target compound also adds 6 rotatable bonds compared to the unsubstituted scaffold, which may influence entropic binding considerations [1].

CNS drug design physicochemical profiling blood-brain barrier permeability

Absence of Hydrogen Bond Donors Confers Favorable Physicochemical Profile for Passive Permeability Versus N-H-Bearing Piperazine Analogs

The target compound contains zero hydrogen bond donors (HBD = 0) [1], a direct consequence of the tertiary dimethylamino group replacing the primary amine found in 4-(piperazin-1-yl)pyrimidin-2-amine analogs (HBD typically ≥1 from NH/ NH2). Every hydrogen bond donor present in a molecule has been estimated to reduce passive membrane permeability by approximately 10-fold due to the energetic cost of desolvation [2]. Closely related N-H-bearing piperazinyl-pyrimidines such as 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (HBD = 0, but lacking the dimethylamino group) or N-methyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine (HBD = 1 from secondary amine) each exhibit distinct hydrogen-bonding profiles that directly impact their ADME properties.

ADME passive permeability hydrogen bonding

The 3-Phenylpropyl Substituent Provides Extended Hydrophobic Reach Distinct from Shorter Phenylalkyl Analogs, Altering Predicted Receptor Binding Topology

The 3-phenylpropyl chain on the piperazine nitrogen of the target compound extends the hydrophobic pharmacophore by a three-methylene linker compared to benzyl (one-methylene) or phenethyl (two-methylene) analogs [1]. In the CCR4 antagonist patent EP2805947B1, systematic variation of the N-alkylaryl chain length on the piperazine ring produced distinct SAR: compounds with a 3-phenylpropyl substituent exhibited a different activity profile than those with benzyl or phenethyl groups, with the optimal chain length varying depending on the pyrimidine substitution pattern [2]. Although specific Ki or IC50 values for the target compound are not publicly disclosed in the CCR4 series, the patent data establish that the 3-phenylpropyl linker is a distinct chemotype warranting independent evaluation.

structure-activity relationship pharmacophore mapping GPCR ligand design

Rotatable Bond Count of 6 Provides Conformational Flexibility That Distinguishes the Target Compound from Rigidified Analogs in Fragment-Based Screening

The target compound possesses 6 rotatable bonds [1], a value that falls within the acceptable range for oral drug-likeness (Veber rule: ≤10 rotatable bonds) while providing significantly more conformational freedom than rigidified piperazinyl-pyrimidine analogs that incorporate fused rings or constrained linkers. By comparison, truncated analogs such as N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine have only 2 rotatable bonds, while compounds where the 3-phenylpropyl chain is replaced by a directly attached aryl group have 3–4 rotatable bonds [2]. The 6 rotatable bonds of the target compound may facilitate induced-fit binding to flexible receptor pockets, a property exploited in the discovery of sigma receptor ligands where conformational adaptability of the N-phenylpropyl chain proved critical for high-affinity binding [3].

conformational analysis fragment-based drug discovery ligand efficiency

Molecular Weight of 325.5 g/mol Positions the Compound in the Optimal Range for Lead-Likeness While Differentiating from Fragment-Sized and Beyond-Rule-of-Five Analogs

The molecular weight (MW) of the target compound is 325.5 g/mol [1], which places it within the optimal lead-like space (MW ≤ 350) as defined by the Astex rule of three for fragment-grown leads, and well within Lipinski's rule of five (MW ≤ 500) for oral drug candidates. Unsubstituted piperazinyl-pyrimidine scaffolds have MW around 207 g/mol, classifying them as fragments [2], while analogs bearing bulkier substituents (e.g., bis(2-methoxyethyl)amino derivatives in EP2805947B1) exceed 400 g/mol, entering lead-like or drug-like space with higher attrition risk [3]. The MW of 325.5 g/mol represents a balanced compromise: sufficient mass for target engagement and selectivity, yet low enough to permit further optimization without breaching the MW 500 threshold.

lead-likeness drug-likeness chemical probe selection

N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine: Evidence-Anchored Research and Industrial Application Scenarios


CNS-Targeted Screening Library Enrichment Based on Favorable Physicochemical Profile

With a computed XLogP3-AA of 3.2, TPSA of 35.5 Ų, and zero hydrogen bond donors, this compound is predicted to have high passive blood-brain barrier permeability [1]. Procurement for CNS-focused compound libraries is justified when the screening objective requires compounds that occupy the CNS-accessible chemical space. The 3.2 logP value falls within the optimal range (1–4) for CNS drugs, while the low TPSA (< 60 Ų) further supports the likelihood of brain penetration [1]. This compound should be prioritized over unsubstituted piperazine scaffolds (XLogP ~0.8) for any neuroscience target screening campaign.

CCR4 Antagonist Lead Optimization Starting Point

The piperazinyl-pyrimidine scaffold is a validated CCR4 antagonist chemotype, as described in EP2805947B1 [2]. The specific 4-substitution pattern of the target compound—with the piperazine at the pyrimidine 4-position, a dimethylamino group at the 2-position, and a 3-phenylpropyl substituent—represents a distinct SAR entry within this patent space. Medicinal chemistry teams pursuing CCR4 antagonists for asthma, allergic dermatitis, or immuno-oncology indications can use this compound as a reference point for exploring the 3-phenylpropyl sub-series SAR.

Sigma Receptor Ligand Development Using the N-Phenylpropylpiperazine Pharmacophore

The N-(3-phenylpropyl)piperazine motif is a recognized pharmacophore for sigma receptor binding, with related compounds showing 6–20-fold selectivity for sigma-1 and 2–40-fold selectivity for sigma-2 receptors compared to corresponding amide analogs [3]. The target compound combines this validated sigma-binding motif with a dimethylamino-pyrimidine cap, potentially offering a new vector for developing subtype-selective sigma ligands. Researchers investigating sigma receptors for CNS disorders, pain, or cancer can procure this compound as a structurally distinct entry point for SAR exploration.

Physicochemical Reference Standard for ADME Assay Validation

The well-defined computed properties of this compound—MW 325.5, XLogP3-AA 3.2, TPSA 35.5 Ų, HBD 0, HBA 5, 6 rotatable bonds [1]—make it suitable as a reference standard for calibrating in silico ADME prediction models or validating experimental permeability, solubility, and metabolic stability assays. Its intermediate property values (neither extreme nor fragment-like) provide a useful midpoint calibration point for high-throughput ADME screening platforms.

Quote Request

Request a Quote for N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.